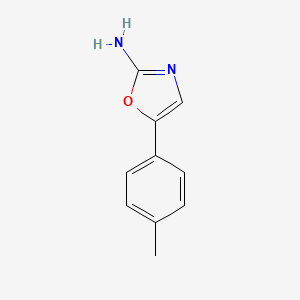

5-(p-Tolyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

JRHYJRMNHZTGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 P Tolyl Oxazol 2 Amine

Precursor Synthesis and Functionalization Strategies

The construction of 5-(p-Tolyl)oxazol-2-amine fundamentally relies on the strategic synthesis of key precursors that enable the formation of the oxazole (B20620) ring with the desired substitution pattern. Unlike the more common synthesis of 4-aryl-2-aminooxazoles, which often starts with α-bromoarylketones and urea (B33335), the synthesis of 5-aryl isomers requires a different disconnection approach. nih.gov

Key precursors for 5-aryl-2-aminooxazoles often include:

α-Azido ketones: These can be prepared from the corresponding α-halo ketones. For the target molecule, this would involve a precursor like 2-azido-1-phenylethanone, which upon cyclization would require a subsequent step to install the p-tolyl group.

N-Acyl-α-amino acids: These compounds can serve as versatile starting materials for cyclization reactions to form the oxazole ring. bohrium.comnih.gov

Tosylmethyl isocyanide (TosMIC): This reagent is widely used for the synthesis of 5-substituted oxazoles via [3+2] cycloaddition with aldehydes. Reacting p-tolualdehyde with TosMIC would be a direct route to the 5-(p-tolyl)oxazole core, which would then require subsequent amination at the C2 position.

Functionalization strategies often focus on modifying a pre-formed 2-aminooxazole core. A notable example is the Buchwald-Hartwig cross-coupling reaction, which utilizes a palladium catalyst to couple an aryl halide with the amine group of the 2-aminooxazole. nih.govacs.org This allows for the synthesis of a diverse library of N-substituted derivatives. While often applied to the amino group, palladium-catalyzed cross-coupling reactions could also be envisioned for installing the p-tolyl moiety at the 5-position if a 5-halo-2-aminooxazole precursor is used.

Diverse Cyclization Protocols for Oxazole Ring Formation

The central step in the synthesis is the formation of the oxazole heterocycle. Modern organic synthesis has produced a variety of protocols to achieve this transformation efficiently.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. A notable one-pot method for generating fully substituted oxazol-2-amines involves a tandem Staudinger/aza-Wittig/isomerization reaction sequence. researchgate.net This process can start from readily available azides, which react with a phosphine (B1218219) to generate an iminophosphorane; this intermediate then undergoes an intramolecular aza-Wittig reaction and subsequent isomerization to yield the final oxazole product. researchgate.net

Another one-pot strategy involves the activation of carboxylic acids using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate N-acylation of amino acids followed by cyclodehydration to form oxazolones, which are related structures. nih.gov Such principles can be adapted for the synthesis of 2-aminooxazoles by carefully selecting the appropriate precursors that incorporate the amino functionality.

Transition metal catalysis offers powerful and often mild conditions for the synthesis of heterocyclic compounds.

Copper Catalysis: Copper(II)-catalyzed oxidative cyclization of enamides represents a significant method for synthesizing 5-substituted oxazoles. This approach provides a pathway to the desired regiochemistry.

Gold Catalysis: Gold catalysts have been employed in one-pot syntheses of related dihydrooxazole structures from propargylic alcohols and amides. While not directly yielding 2-aminooxazoles, these methods demonstrate the utility of gold catalysis in forming the oxazole core.

Palladium Catalysis: While palladium is more commonly associated with cross-coupling reactions for functionalization, it can also play a role in cyclization cascades. For instance, palladium-catalyzed reactions have been developed for synthesizing 4-aryl isoxazoles, a related heterocycle, demonstrating its utility in ring formation. researchgate.net

The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product.

Electrochemical synthesis has emerged as a powerful and green alternative to traditional chemical methods, often avoiding the need for harsh reagents and external chemical oxidants. organic-chemistry.orgchemistryviews.org Several electrochemical strategies are applicable to oxazole synthesis:

Ritter-Type Reaction/Oxidative Cyclization: An efficient electrochemical approach involves the reaction of ketones with acetonitrile (B52724). organic-chemistry.orgacs.org This method proceeds at room temperature and shows high efficiency and a broad substrate scope. Mechanistic studies suggest the reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. acs.org

Phosphine-Mediated Deoxygenative Cycloaddition: Another innovative electrochemical method describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. rsc.org This transition-metal-free approach uses naturally abundant and inexpensive starting materials, aligning with the principles of sustainable chemistry. rsc.org

These electrochemical methods offer mild conditions and represent a significant advancement in the sustainable synthesis of polysubstituted oxazoles. chemistryviews.orgvapourtec.com

| Method | Precursors | Key Features | Reference(s) |

| Ritter-Type Reaction | Ketones, Acetonitrile | No external chemical oxidant; Room temperature; High efficiency. | organic-chemistry.org, acs.org, chemistryviews.org |

| Deoxygenative Cycloaddition | Carboxylic Acids, Isocyanides | Transition-metal-free; Green and sustainable. | rsc.org |

Regioselective Installation of the p-Tolyl Moiety

Achieving the correct regiochemistry—placing the p-tolyl group specifically at the 5-position of the oxazole ring—is a critical challenge in the synthesis of this compound. The choice of synthetic route directly dictates the placement of substituents.

The widely known Hantzsch thiazole (B1198619) synthesis and its oxazole analogue, which involves the condensation of an α-haloketone with a urea or thiourea, reliably produces 4-substituted-2-aminooxazoles. nih.govacs.org For example, reacting 2-bromo-1-(p-tolyl)ethanone with urea would yield 4-(p-tolyl)oxazol-2-amine, not the desired 5-isomer.

To achieve regioselective synthesis of the 5-substituted isomer, the synthetic strategy must be fundamentally different. Key approaches include:

Cycloaddition Reactions: The [3+2] cycloaddition between an aldehyde (p-tolualdehyde) and tosylmethyl isocyanide (TosMIC) is a classic and highly regioselective method for forming 5-substituted oxazoles. The resulting 5-(p-tolyl)oxazole would then need to be converted to the 2-amino derivative.

Rearrangement Reactions: Certain rearrangement reactions of other heterocyclic systems can lead to the formation of oxazoles with specific substitution patterns.

Metal-Catalyzed Cross-Coupling: A convergent approach involves synthesizing a 5-halo-2-aminooxazole scaffold first. The p-tolyl group can then be installed with high regioselectivity via a Suzuki or Stille cross-coupling reaction with the corresponding p-tolylboronic acid or p-tolylstannane.

The regiochemical outcome is therefore a direct consequence of the chosen precursors and the mechanism of the ring-forming reaction.

Green Chemistry Principles in 2-Aminooxazole Synthesis

The application of green chemistry principles to the synthesis of 2-aminooxazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several strategies have been successfully implemented:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.net A microwave-mediated synthesis of 2-aminooxazoles at 150 °C was developed that provides the product in just five minutes, often with a simple precipitation workup that avoids the need for chromatography. researchgate.net This method has been applied to the synthesis of related 2-aminothiazole (B372263) derivatives as well. asianpubs.orgresearchgate.net

Electrochemical Methods: As discussed previously, electrosynthesis is inherently green as it replaces stoichiometric chemical oxidants or reductants with electricity, a traceless reagent. organic-chemistry.orgchemistryviews.org These reactions are often performed under mild, ambient conditions.

Use of Greener Reagents and Solvents: Efforts have been made to replace toxic reagents. For example, in the synthesis of 2-aminothiazoles, the toxic reagent iodine has been successfully replaced with trichloroisocyanuric acid (TCCA), a safer and more sustainable halogen source. rsc.org Furthermore, conducting reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions, enhances the green profile of the synthesis. rsc.org

Catalysis: The use of recoverable and reusable catalysts, particularly in heterogeneous systems, is a cornerstone of green chemistry. rsc.org

| Green Chemistry Approach | Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction times, improved yields, energy efficiency. | 5-minute synthesis of 2-aminooxazoles. | researchgate.net |

| Electrosynthesis | Avoids chemical oxidants, mild conditions, high atom economy. | Synthesis of oxazoles from ketones and acetonitrile. | organic-chemistry.org, chemistryviews.org |

| Alternative Reagents | Reduces toxicity and waste. | Replacement of I₂ with TCCA in thiazole synthesis. | rsc.org |

| Benign Solvents | Improved safety and reduced environmental impact. | FeCl₃-catalyzed reactions in water. | rsc.org |

Scalable Synthesis and Process Optimization

The development of a scalable and economically viable synthetic route is crucial for the industrial application of this compound. While specific literature on the large-scale synthesis of this exact molecule is limited, process optimization can be extrapolated from established methodologies for structurally similar 2-aminooxazoles. A plausible and efficient route for scalable production involves the condensation of an appropriate α-haloketone with urea. This method is attractive for industrial applications due to the availability and low cost of the starting materials.

A key starting material for this synthesis is 2-bromo-1-(p-tolyl)ethan-1-one, which can be prepared through the bromination of 4'-methylacetophenone. The subsequent cyclization with urea yields the target this compound. The optimization of this condensation step is critical for achieving high yields and purity on a large scale.

Detailed research into the synthesis of N,4-disubstituted 2-aminooxazoles has provided valuable insights into reaction parameter optimization. nih.gov While the direct condensation of α-bromoacetophenones with urea to form N-unsubstituted 2-aminooxazoles is a known reaction, its efficiency can be highly dependent on the chosen conditions. nih.gov Key parameters that require careful optimization include the choice of solvent, the stoichiometric ratio of reactants, reaction temperature, and reaction time.

Based on studies of analogous reactions, a systematic approach to optimizing the synthesis of this compound would involve screening various solvents. nih.govacs.org Polar solvents are generally preferred for this type of condensation. The stoichiometric ratio of urea to the α-bromoketone is another critical factor; using a significant excess of urea can drive the reaction to completion but may complicate purification. nih.govacs.org Temperature and reaction time are interdependent parameters that must be balanced to ensure complete conversion while minimizing the formation of impurities. Microwave irradiation has also been explored as a method to accelerate this reaction, potentially offering advantages in a large-scale continuous flow process. nih.govacs.org

The following interactive data tables, based on findings from the synthesis of structurally related 4-(p-tolyl)oxazol-2-amine, illustrate the impact of solvent and reactant stoichiometry on the reaction yield. nih.govacs.org These data provide a foundational framework for the process optimization of this compound synthesis.

Table 1: Effect of Solvent on the Yield of 4-(p-tolyl)oxazol-2-amine nih.govacs.org

| Entry | Solvent | α-bromo-4'-methylacetophenone:Urea Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | 1:2 | 80 | 16 | 30 |

| 2 | Ethanol | 1:2 | 80 | 16 | 25 |

| 3 | Dimethoxyethane (DME) | 1:2 | 80 | 16 | 40 |

| 4 | Polyethylene glycol (PEG-400) | 1:2 | 80 | 16 | 45 |

| 5 | Dimethylformamide (DMF) | 1:10 | 80 | 16 | 50 |

Table 2: Effect of Reactant Stoichiometry and Temperature on Yield nih.govacs.org

| Entry | Solvent | α-bromo-4'-methylacetophenone:Urea Ratio | Temperature (°C) | Time | Yield (%) |

| 1 | DMF | 1:2 | 80 | 16 h | 35 |

| 2 | DMF | 1:10 | 80 | 16 h | 50 |

| 3 | DMF | 1:10 | 120 | 15 min (MW) | 52 |

| 4 | DMF | 1:10 | 80 | 15 min (MW) | 50 |

For a truly scalable process, transitioning from batch to continuous flow manufacturing could offer significant advantages in terms of safety, efficiency, and product consistency. A continuous flow setup for the synthesis of 2-aminooxazoles has been reported, demonstrating the potential for optimized production. usra.edu Such a system would allow for precise control over reaction parameters, leading to higher yields and purity of this compound.

Furthermore, a gram-scale synthesis of related 4,5-disubstituted oxazoles has been successfully demonstrated using a method starting from carboxylic acids. nih.gov This highlights the potential for producing significant quantities of oxazole derivatives, which could be adapted for the synthesis of the target compound.

Chemical Transformations and Derivatization of 5 P Tolyl Oxazol 2 Amine

Reactivity of the Exocyclic Amine Group

The primary amine at the C-2 position of the oxazole (B20620) ring is a nucleophilic center and a primary site for derivatization. Its reactivity is central to many synthetic strategies aimed at modifying the core structure.

The exocyclic amine of 2-aminooxazoles readily undergoes acylation and sulfonylation. Spectroscopic and physicochemical studies have confirmed that these reactions occur exclusively on the exocyclic nitrogen atom rather than the endocyclic nitrogen of the oxazole ring. scribd.com This chemoselectivity allows for the straightforward synthesis of amide and sulfonamide derivatives.

Acylation is typically achieved using acid chlorides or anhydrides in the presence of a base. For instance, reacting 5-(p-Tolyl)oxazol-2-amine with reagents like acetyl chloride or benzoyl chloride in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) with triethylamine (B128534) would yield the corresponding N-acetyl and N-benzoyl derivatives. scribd.com Similarly, sulfonylation can be performed using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), to produce the corresponding sulfonamides. These reactions are fundamental for introducing a variety of substituents and modulating the electronic and physical properties of the parent molecule.

| Reagent Class | Example Reagent | Product Type | Reaction Conditions |

| Acyl Halide | Acetyl chloride | N-Acyl-2-aminooxazole | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Acid Anhydride | Acetic anhydride | N-Acyl-2-aminooxazole | Base or Acid catalyst |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Sulfonyl-2-aminooxazole | Base (e.g., Pyridine), Aprotic Solvent |

Table 1: Representative Acylation and Sulfonylation Reactions on the Exocyclic Amine.

Beyond acylation, the exocyclic amine is a key handle for N-substitution to form secondary and tertiary amines. Common strategies include N-alkylation, reductive amination, and transition metal-catalyzed N-arylation.

N-Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). scribd.com The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. However, a common challenge with direct alkylation of primary amines is over-alkylation, which can lead to a mixture of secondary and tertiary amine products.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the 2-aminooxazole with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

N-Arylation (Buchwald-Hartwig Coupling): A powerful and versatile method for forming N-aryl bonds is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This reaction couples the 2-aminooxazole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net This strategy has been systematically used to prepare a variety of N-aryl substituted 4-aryl-2-aminooxazoles, demonstrating its broad applicability and functional group tolerance. nih.gov

| Strategy | Coupling Partners | Key Reagents | Product |

| N-Alkylation | 2-Aminooxazole + Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl-2-aminooxazole |

| Reductive Amination | 2-Aminooxazole + Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-2-aminooxazole |

| Buchwald-Hartwig Coupling | 2-Aminooxazole + Aryl Halide | Pd Catalyst, Ligand, Base | N-Aryl-2-aminooxazole |

Table 2: Key N-Substitution Strategies for the Exocyclic Amine.

Electrophilic Aromatic Substitution on the p-Tolyl Ring

The p-tolyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the phenyl ring: the methyl group and the 2-aminooxazol-5-yl group.

The methyl group is a classic activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. libretexts.org The 2-aminooxazol-5-yl substituent is generally considered an electron-withdrawing, deactivating group, which would direct incoming electrophiles to the meta-position relative to its point of attachment. rsc.org Therefore, the substitution pattern will be a result of the interplay between these competing effects. The positions ortho to the activating methyl group (and meta to the oxazole ring) are the most likely sites for electrophilic attack.

Studies on the nitration of analogous 5-phenyl-substituted azoles have shown that the reaction conditions can significantly influence the position of nitration on the phenyl ring. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) with mixed acids (HNO₃/H₂SO₄) favors substitution at the meta-position of the phenyl ring, whereas using nitric acid alone leads to a higher proportion of the para-nitro isomer. rsc.org Similar outcomes would be expected for this compound, where nitration would likely occur at the positions ortho to the methyl group.

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Core

Functionalization of the oxazole heterocycle itself, particularly at the C-4 or C-5 positions, can be achieved through palladium-catalyzed cross-coupling reactions. This approach significantly expands the structural diversity of the scaffold by enabling the formation of new carbon-carbon or carbon-heteroatom bonds directly on the ring. The strategy typically requires a precursor where a halogen atom (Br or I) is installed on the oxazole core, which then serves as the electrophilic partner in reactions like the Suzuki-Miyaura or Heck couplings.

While direct examples on this compound are not extensively documented, the methodology has been successfully applied to closely related amino-azole systems, such as halogenated aminopyrazoles. researchgate.netnih.gov In a typical Suzuki-Miyaura coupling, a 4- or 5-bromo-2-aminooxazole derivative would be reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. researchgate.netwikipedia.orglibretexts.org A common side reaction in such couplings is dehalogenation, which can be minimized by careful optimization of the catalyst, base, and reaction conditions. researchgate.net

Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle

Despite its aromatic character, the oxazole ring is susceptible to ring-opening or rearrangement under certain conditions. The stability of the ring can be compromised by strong acids, bases, or reductive conditions.

For example, the hydrogenation of 5-aryl-2-aminooxazoles over a catalyst can lead to the cleavage of the heteroring to produce (2-arylethyl)ureas. scribd.com This indicates that the C-O and C=N bonds within the ring can be reductively cleaved. Similarly, acidic hydrolysis of related 2-aminobenzoxazoles is known to yield benzoxazolones, demonstrating a transformation of the ring system. scribd.com The instability of the benzoxazole (B165842) ring towards alkaline agents has also been noted, where treatment with hot sodium chloroacetate (B1199739) can lead to decomposition. scribd.com Furthermore, intramolecular rearrangements, such as the Smiles rearrangement, have been utilized in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors, highlighting the dynamic nature of the heterocyclic core under specific reaction conditions. nih.govacs.org

Functional Group Interconversions and Scaffold Diversification

The this compound scaffold can be further diversified through various functional group interconversions (FGIs) and by using the core as a building block for more complex fused heterocyclic systems.

FGIs can be performed on substituents attached to any part of the molecule. For example, if a nitro group were introduced onto the p-tolyl ring via electrophilic substitution, it could subsequently be reduced to an amine, which could then undergo a host of other reactions.

A powerful strategy for scaffold diversification is the use of the inherent reactivity of the 2-aminoazole moiety to construct fused ring systems. The presence of an exocyclic amine adjacent to an endocyclic nitrogen atom creates a guanidine-like or amidine-like system that can react with various bis-electrophiles to build new rings. frontiersin.org Reactions of aminoazoles with reagents like α,β-unsaturated ketones, α-halo ketones, or 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525), pyridine, or other heterocyclic systems. frontiersin.orgresearchgate.net This approach allows for the transformation of the simple 2-aminooxazole core into more complex and rigid polycyclic structures, which is a common strategy in drug discovery for exploring new chemical space. enamine.net

Bioisosteric Modifications and Design Principles of this compound

Bioisosteric modifications are a cornerstone of medicinal chemistry, aimed at improving the pharmacological and physicochemical properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. In the context of this compound, bioisosteric design principles can be applied to various parts of the molecule to modulate its activity, selectivity, and pharmacokinetic profile.

A primary and well-documented bioisosteric modification for the 2-aminooxazole scaffold is its relationship with the 2-aminothiazole (B372263) ring system. The oxygen atom in the oxazole ring and the sulfur atom in the thiazole (B1198619) ring are considered classical bioisosteres. acs.org This substitution has been explored in various contexts, including in the development of antitubercular and antimicrobial agents. acs.orgresearchgate.net

The rationale for replacing a 2-aminothiazole with a 2-aminooxazole includes the potential to enhance metabolic stability, as the sulfur atom in the thiazole ring can be susceptible to oxidation. acs.org Furthermore, the substitution of sulfur with oxygen can lead to a decrease in lipophilicity (ClogP), which may in turn improve aqueous solubility. acs.org Research has shown that in many cases, this bioisosteric replacement maintains or even improves biological activity, validating the 2-aminooxazole scaffold as a "privileged structure" in medicinal chemistry. acs.orgresearchgate.net

While specific studies on this compound are limited, the principles of bioisosterism can be extrapolated from studies on analogous 5-aryl-2-aminooxazoles. The following table summarizes comparative data for a pair of 2-aminothiazole and 2-aminooxazole analogs, highlighting the impact of this bioisosteric replacement on their properties.

| Compound Scaffold | Antitubercular Activity (MIC µM) | Kinetic Solubility (PBS, µM) | Metabolic Stability (% remaining after 30 min in HLM) |

|---|---|---|---|

| N-phenyl-4-phenyl-2-aminothiazole | 6.25 | <25 | >95 |

| N-phenyl-4-phenyl-2-aminooxazole | 12.5 | <25 | >95 |

Beyond the core scaffold, the p-tolyl group at the 5-position presents another opportunity for bioisosteric modification. The phenyl ring and its substituents are common targets for modification to explore structure-activity relationships (SAR) and to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosteric replacement of the p-tolyl group can be guided by several design principles, including altering electronic properties, improving metabolic stability, and exploring new interactions with the biological target.

The following table outlines potential bioisosteric replacements for the p-tolyl group in this compound and the design rationale behind these modifications.

| Original Group | Potential Bioisostere | Design Rationale |

|---|---|---|

| p-Tolyl | 4-Fluorophenyl | Minimal steric change; fluorine can block metabolic oxidation and may improve binding affinity through favorable electrostatic interactions. |

| 4-Methoxyphenyl | Introduces a hydrogen bond acceptor and can alter electronic properties; may improve solubility. | |

| Pyridyl (e.g., Pyridin-4-yl) | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility and polarity. Can also reduce metabolic liability associated with aromatic rings. | |

| Thienyl (e.g., Thiophen-2-yl) | A classic bioisostere for a phenyl ring, offering a different electronic distribution and potential for new interactions. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(p-Tolyl)oxazol-2-amine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

In ¹H NMR spectra of related tolyl-substituted N-heterocycles, the methyl protons of the tolyl group typically appear as a characteristic singlet in the upfield region. For instance, in 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the methyl protons of the o-tolyl moieties are observed as distinct singlets at 1.94 ppm and 2.20 ppm. mdpi.com The aromatic protons of the p-tolyl group exhibit characteristic splitting patterns in the downfield region, typically as a pair of doublets, arising from ortho- and meta-couplings. The proton on the oxazole (B20620) ring and the amine protons also provide unique signals that are sensitive to the electronic environment and solvent interactions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbons of the imidazole (B134444) ring in a related derivative, for example, resonate at distinct positions: the C-2 carbon at 144.6 ppm, the C-4 at 111.7 ppm, and the quaternary C-5 at 137.16 ppm. mdpi.com Such data is invaluable for confirming the connectivity of the heterocyclic core. Furthermore, advanced 2D NMR techniques, such as HSQC and HMBC, are employed to establish correlations between protons and carbons, confirming the complete structural assignment.

| Nucleus | Functional Group | Typical Chemical Shift (δ) [ppm] | Notes |

|---|---|---|---|

| ¹H | Tolyl -CH₃ | ~1.9 - 2.4 | Singlet |

| ¹H | Amine -NH₂ | ~5.7 (broad) | Chemical shift can be variable and concentration-dependent |

| ¹H | Aromatic C-H (Tolyl) | ~7.0 - 8.0 | Typically two doublets (AA'BB' system) |

| ¹H | Oxazole C-H | ~7.0 | Singlet |

| ¹³C | Tolyl -CH₃ | ~21 | - |

| ¹³C | Oxazole C-2 (C-NH₂) | ~145 | Electron-poor carbon attached to two nitrogen atoms |

| ¹³C | Oxazole C-5 (C-Tolyl) | ~137 | Quaternary carbon |

Data based on analogous structures reported in the literature. mdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of this compound through fragmentation analysis. Under electron impact (EI) ionization, the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, characteristic ions. The fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation of 2-aminooxazoles is significantly influenced by the electron-donating amino group. For amines, the molecular ion peak is typically an odd number due to the nitrogen rule. whitman.edu Cleavage of the C-C bonds adjacent to the nitrogen atom is a common fragmentation pathway. whitman.edu In the case of this compound, key fragmentation pathways would likely involve the loss of the p-tolyl group or cleavage of the oxazole ring. The stability of the resulting fragments, such as the tolyl cation (m/z 91), often leads to prominent peaks in the mass spectrum. raco.cat While for some related heterocyclic compounds the molecular ion peak is the most abundant (the base peak), for others, fragment ions dominate the spectrum. raco.catnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and confirming the molecular formula.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 174 | [M]⁺˙ (Molecular Ion) | - |

| 145 | [M - CHO]⁺ | CHO |

| 91 | [C₇H₇]⁺ (Tolyl cation) | C₃H₃N₂O |

| 83 | [M - C₇H₇]⁺ (Oxazol-2-amine cation) | C₇H₇ |

Hypothetical fragmentation pattern based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

| Parameter | Value for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.1017 (4) |

| b (Å) | 8.3889 (8) |

| c (Å) | 29.127 (2) |

| Volume (ų) | 2468.3 (3) |

| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonding |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. arxiv.org These methods are particularly useful for identifying the presence of specific functional groups, as each group exhibits characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the amine group, the oxazole ring, and the p-tolyl substituent. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. elixirpublishers.com The stretching vibration of the C=N bond within the oxazole ring would be observed in the 1500-1600 cm⁻¹ range. esisresearch.orgresearchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the oxazole ring typically appear in the 1050-1250 cm⁻¹ region. esisresearch.org Vibrations corresponding to the aromatic C-H and C=C bonds of the tolyl group would also be present. A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | p-Tolyl | 3000 - 3100 |

| C=N Stretch | Oxazole Ring | 1500 - 1600 |

| Aromatic C=C Stretch | p-Tolyl | 1450 - 1600 |

| C-O-C Asymmetric Stretch | Oxazole Ring | 1150 - 1250 |

| C-O-C Symmetric Stretch | Oxazole Ring | 1050 - 1080 |

Frequency ranges are based on typical values for the specified functional groups. elixirpublishers.comesisresearch.org

Electronic Absorption and Emission Spectroscopy for Optical Properties of Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy are employed to characterize the optical properties of this compound and its derivatives. These properties are dictated by the electronic transitions between molecular orbitals and are highly dependent on the extent of π-conjugation within the molecule.

The synthesis of various nitrogen heterocycles, including derivatives of benzothiazoles and indoles, is often pursued for the investigation of their photophysical properties. umaine.edu The UV-Vis absorption spectrum of compounds with extended conjugation typically shows strong absorption bands in the ultraviolet and visible regions. These absorptions correspond to π→π* and n→π* electronic transitions.

Derivatives of this class of compounds can exhibit significant fluorescence. For example, certain Ir(III) carbene complexes featuring heterocyclic ligands are known to be efficient blue-phosphorescent emitters, with emission peaks ranging from 448–467 nm and high photoluminescence quantum yields (PLQY) of 81–88%. researchgate.net The absorption and emission wavelengths can be tuned by modifying the chemical structure, such as by introducing electron-donating or electron-withdrawing groups, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability makes such compounds promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

| Property | Observation in Related Heterocyclic Derivatives | Reference |

|---|---|---|

| Absorption (λmax) | Red-shifted to ~360 nm in derivatives with extended conjugation | umaine.edu |

| Emission (λem) | Blue emission observed at 448-467 nm in some Ir(III) complexes | researchgate.net |

| Photoluminescence Quantum Yield (ΦPL) | High values of 81-88% achieved in optimized phosphorescent emitters | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules from first principles. By calculating the electron density, DFT can elucidate the geometric and electronic structure of 5-(p-Tolyl)oxazol-2-amine, providing a fundamental understanding of its stability and chemical behavior. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost semanticscholar.org.

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity irjweb.comresearchgate.net.

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more polarizable and reactive, readily participating in chemical reactions irjweb.comnih.gov. For this compound, the analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the amino group and the aromatic rings, while the LUMO would be distributed over the electron-deficient regions. The calculated ΔE value would quantify its kinetic stability and potential for intermolecular charge transfer irjweb.com.

Table 1: Theoretical Frontier Molecular Orbital Parameters for a Molecule (Note: The following is an illustrative table. Specific values for this compound are not publicly available and would require dedicated DFT calculations.)

| Parameter | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | eV |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks researchgate.net. The MESP map displays different potential values on the electron density surface, typically color-coded for interpretation.

Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. These areas on this compound would likely be concentrated around the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring. In contrast, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which are often found around hydrogen atoms, particularly those of the amine group nih.govresearchgate.net. The MESP surface provides a clear, visual guide to the molecule's reactivity and its potential non-covalent interactions, such as hydrogen bonding.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone rasayanjournal.co.in.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO)/2), it measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large energy gap, while a "soft" molecule has a small one irjweb.commdpi.com.

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO)/2, it represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): This descriptor, calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ), quantifies the ability of a molecule to accept electrons, acting as an electrophile rasayanjournal.co.in. A higher electrophilicity index indicates a stronger capacity to act as an electron acceptor.

These quantum chemical descriptors are instrumental in rationalizing the reactivity patterns of molecular systems within the framework of DFT rasayanjournal.co.in.

Table 2: Key Quantum Chemical Descriptors (Note: This table is for illustrative purposes. Specific values for this compound require dedicated calculations.)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character. |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, offering a view of the conformational landscape of this compound. This technique can reveal the most stable conformations, the flexibility of the molecule, and how its shape changes in response to its environment, such as the presence of a solvent. By simulating the molecule in a solvent like water, MD can elucidate how solvent molecules arrange around the solute and influence its structure and dynamics through interactions like hydrogen bonding.

Molecular Docking Studies for Elucidating Theoretical Binding Modes with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex bioinformation.netjocpr.com. This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, docking studies could be performed to investigate its potential to bind to various enzymes or receptors implicated in disease. The process involves placing the ligand into the active site of the receptor and using a scoring function to estimate the binding affinity (often expressed in kcal/mol) bioinformation.net. The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues nih.govmdpi.com. Such studies are invaluable for understanding the potential mechanism of action at a molecular level and for guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity would be required. Various molecular descriptors (numerical representations of chemical information) would be calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods, such as multiple linear regression, are then used to create a model that correlates a selection of these descriptors with the observed activity nih.govpensoft.net. A validated QSAR model can be a powerful tool for virtual screening and for identifying the key structural features that are either beneficial or detrimental to the desired biological activity, thereby establishing clear design principles for future optimization.

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents, especially when the three-dimensional structure of the biological target is not available. researchgate.net These approaches rely on the principle that molecules with similar structural features are likely to exhibit similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be generated, which represents the essential spatial arrangement of chemical features necessary for biological activity. This model then serves as a template for designing new molecules with potentially improved potency and selectivity.

In the context of this compound and its analogs, ligand-based design concepts have been implicitly applied to explore their potential as kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3). While a specific pharmacophore model for this compound is not explicitly detailed in the provided literature, the structure-activity relationships (SAR) of a series of synthesized oxazol-2-amine derivatives offer valuable insights into the key pharmacophoric features.

Based on the analysis of these related compounds, a hypothetical pharmacophore model for this class of inhibitors can be proposed, comprising the following key features:

A Hydrogen Bond Donor (HBD): The amine group at the 2-position of the oxazole ring is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor.

Two Aromatic/Hydrophobic Regions (AR/HY): The 5-aryl substituent (such as the p-tolyl group) and the N-aryl substituent on the amine group represent two important hydrophobic regions that likely engage in van der Waals or pi-pi stacking interactions within the target's binding site.

The spatial arrangement of these features is critical for effective binding and inhibitory activity.

Ligand-based design for this scaffold involves systematically modifying the peripheral substituents to probe the SAR and optimize the compound's activity. A study focused on the development of oxazol-2-amine derivatives as novel FLT3 inhibitors provides a clear example of this approach. nih.gov In this research, a series of analogs were synthesized and evaluated for their inhibitory activity against FLT3 and their anti-proliferative effects on leukemia cell lines.

The findings from this study highlight several key ligand-based design concepts:

Substitution on the 5-Aryl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the oxazole core significantly influence the inhibitory potency. For instance, the introduction of a fluorine atom at the para-position of this ring, as seen in 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was found to be favorable for activity. nih.gov

N-Aryl Substitution: Modifications to the N-phenyl ring attached to the 2-amino group also play a role in modulating the biological activity, although the explored variations in the provided study were less extensive.

The table below summarizes the structure and biological activity of selected oxazol-2-amine derivatives from a study targeting FLT3, illustrating the ligand-based design approach.

| Compound | R1 | R2 | FLT3 Kinase Inhibition (%) at 100 nM | Cell Growth Inhibition (Molm-13) at 100 nM (%) |

|---|---|---|---|---|

| 1c | H | H | Data not available | Data not available |

| 2c | 4-F | H | High | Significant |

| 4c | 4-Cl | H | High | Significant |

| 5c | 4-Br | H | High | Significant |

| 6c | 4-CH3 | H | High | Significant |

| 7c | 4-F | H | High | Most effective |

Data is qualitatively described based on the findings in the cited literature, which identified these compounds as active but did not always provide precise numerical inhibition values in the abstract. nih.gov

The exploration of these analogs demonstrates a classic ligand-based design strategy. By systematically altering the substituents on the core scaffold and observing the resulting changes in biological activity, researchers can deduce the electronic and steric requirements for optimal interaction with the biological target. This information is invaluable for the rational design of next-generation inhibitors with enhanced potency and potentially improved pharmacokinetic profiles.

Mechanistic Investigations of Molecular Interactions Non Clinical Context

In Vitro Target Identification Methodologies (e.g., Enzyme Assays, Receptor Binding Studies)

The identification of specific molecular targets for the oxazole-2-amine scaffold is a critical first step in elucidating its mechanism of action. This is primarily achieved through a variety of in vitro screening methods.

Enzyme Assays: Cell-free kinase assays are a principal tool for identifying interactions. For instance, a series of oxazol-2-amine derivatives were evaluated for their ability to inhibit FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). mdpi.com In these assays, the kinase activity is measured by quantifying the phosphorylation of a substrate in the presence of the test compound. A reduction in phosphorylation indicates inhibition. A close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was identified as a potent inhibitor of both wild-type and mutated FLT3 in such assays. mdpi.comresearchgate.net Similarly, other studies have used enzyme assays to identify 4-(4-benzylphenyl) oxazol-2-amine as an inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the 5-lipoxygenase pathway. mdpi.com

Receptor Binding Studies: While specific receptor binding data for 5-(p-Tolyl)oxazol-2-amine is limited, this methodology is fundamental for characterizing ligands for G protein-coupled receptors (GPCRs) and other cell surface receptors. These studies typically involve radioligand displacement assays, where the ability of a test compound to displace a known, labeled ligand from its receptor is measured. This technique provides crucial data on binding affinity (Ki) and selectivity. The oxazole (B20620) scaffold is recognized for its ability to interact with a wide spectrum of receptors through various non-covalent interactions, making it a valuable nucleus in drug discovery. nih.govsemanticscholar.org

Biochemical Pathway Modulation Studies in Model Systems

Once a target is identified, subsequent studies focus on how interaction with that target affects broader biochemical pathways within cellular model systems.

Derivatives of the oxazol-2-amine scaffold have been shown to modulate critical signaling pathways involved in cell proliferation and inflammation. For example, inhibition of the constitutively active FLT3-internal tandem duplication (ITD) mutant by oxazol-2-amine derivatives in Molm-13 and MV4-11 leukemia cell lines leads to the downregulation of downstream signaling. mdpi.com This includes the suppression of DNA damage repair genes associated with homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways. researchgate.net This modulation can induce a "BRCAness/DNA-PKness" phenotype, creating synthetic lethality when combined with PARP inhibitors. researchgate.net

In another context, the inhibition of LTA4H by an oxazole-containing compound modulates the 5-lipoxygenase (5-LOX) pathway. mdpi.com This pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting LTA4H, the oxazole derivative can selectively block the formation of the chemotactic agent leukotriene B4 (LTB4), thereby modulating the inflammatory response in a targeted manner. mdpi.com

Elucidation of Molecular Mechanisms of Action in Non-Human Biological Systems

Investigations using non-human biological systems, such as cell lines and animal models, are essential for confirming the molecular mechanism of action.

For the 5-aryl-oxazol-2-amine series of FLT3 inhibitors, the mechanism was confirmed in FLT3-ITD-positive AML cell lines. The lead compounds inhibited the proliferation of these cells and induced apoptosis. mdpi.com The anti-leukemic activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine was further validated in an in vivo mouse xenograft model, where it demonstrated significant tumor growth inhibition. mdpi.com This confirms that the in vitro kinase inhibition translates to a functional anti-cancer effect in a complex biological system. The mechanism involves halting the abnormally rapid cell proliferation driven by the constitutively active FLT3 kinase. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidation of the Oxazole Scaffold in Relation to Molecular Targets

Structure-activity relationship (SAR) studies are pivotal for optimizing the potency and selectivity of lead compounds. Research on 5-aryl-oxazol-2-amine derivatives as FLT3 inhibitors provides a clear example of SAR exploration. By synthesizing a library of analogs with varied substituents on both the 5-position phenyl ring and the 2-position amino group, researchers have mapped the chemical features crucial for inhibitory activity. mdpi.com

Key findings from these studies indicate that:

Substitution on the 5-phenyl ring is critical for potency. Halogen substitutions, such as fluorine or chlorine at the para-position, were found to be favorable for FLT3 inhibitory activity.

Substitution on the 2-amino group also significantly influences activity. An N-phenyl group was present in the most active compounds, suggesting this moiety is important for binding to the target.

The combination of these features led to the identification of compounds with potent, nanomolar inhibitory activity against FLT3. mdpi.com

The table below summarizes the SAR data for a selection of oxazol-2-amine derivatives as inhibitors of wild-type FLT3 kinase.

| Compound | R1 (5-position) | R2 (2-position) | Inhibition of FLT3 (%) @ 100 nM |

|---|---|---|---|

| 1c | 4-Chlorophenyl | -NH-Phenyl | 91 |

| 2c | 4-Chlorophenyl | -NH-(4-fluorophenyl) | 93 |

| 4c | 4-Fluorophenyl | -NH-(4-fluorophenyl) | 91 |

| 5c | Phenyl | -NH-(4-fluorophenyl) | 94 |

| 6c | Phenyl | -NH-Phenyl | 92 |

| 7c | 4-Fluorophenyl | -NH-Phenyl | 88 |

Data adapted from a study on novel FLT3 inhibitors. mdpi.com

Design of Molecular Probes for Biological Research

The oxazole scaffold's versatility makes it an excellent foundation for the design of molecular probes to investigate biological processes. researchgate.net While this compound itself has not been reported as a molecular probe, its structure can be readily modified for such applications.

Molecular probes are designed by attaching a reporter group (e.g., a fluorophore) or a reactive group (e.g., a photoaffinity label) to a core scaffold that retains affinity for a specific biological target.

Fluorescent Probes: A fluorescent dye could be tethered to the oxazole-2-amine structure. If the parent compound binds to a specific protein, the resulting probe could be used to visualize the protein's localization and dynamics within cells using fluorescence microscopy.

Photoaffinity Probes: For target identification and binding site mapping, a photoreactive group, such as a diazirine or an aryl azide, could be incorporated into the molecule. Upon photoactivation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for subsequent isolation and identification via techniques like mass spectrometry. nih.gov

The ability to functionalize the oxazole ring system allows for the strategic placement of these moieties to create powerful tools for chemical biology research. nih.gov

Applications in Chemical Biology and Material Science Research

Role as a Privileged Scaffold for Chemical Library Synthesis

The 2-aminooxazole core, of which 5-(p-Tolyl)oxazol-2-amine is a representative, is increasingly recognized as a privileged scaffold in medicinal chemistry and drug discovery. acs.orgscispace.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, providing a robust starting point for the development of compound libraries aimed at discovering new therapeutic agents. nih.gov

Historically, the 2-aminothiazole (B372263) ring has been more widely used, but the 2-aminooxazole scaffold presents several potential advantages. acs.orgnih.gov As a bioisostere of the 2-aminothiazole, where the sulfur atom is replaced by oxygen, the 2-aminooxazole moiety can offer improved physicochemical properties. researchgate.net Research comparing these two scaffolds has highlighted that 2-aminooxazoles may exhibit a decreased calculated logP (ClogP), which can lead to improved aqueous solubility. acs.orgnih.gov Furthermore, the replacement of the oxidizable sulfur atom with an oxygen atom can result in a lower rate of metabolic inactivation. acs.orgnih.gov

The synthesis of libraries based on this scaffold often involves a two-step process: first, the condensation of an α-bromoacetophenone with urea (B33335) to form the core 2-aminooxazole ring, followed by functionalization, such as a Buchwald–Hartwig cross-coupling reaction, to introduce diversity at the amino group. acs.orgresearchgate.net This synthetic versatility allows for the creation of large and diverse chemical libraries for high-throughput screening.

| Property | 2-Aminooxazole Scaffold | 2-Aminothiazole Scaffold | Reference |

|---|---|---|---|

| Core Heteroatom | Oxygen | Sulfur | acs.orgnih.gov |

| Bioisosteric Relationship | Considered bioisosteres based on "ring equivalence" theory | researchgate.net | |

| Metabolic Stability | Potentially higher; lacks easily oxidizable sulfur atom | Susceptible to metabolic oxidation at the sulfur atom | acs.orgnih.gov |

| Solubility (Predicted) | Generally lower ClogP, suggesting potentially improved solubility | Generally higher ClogP | acs.orgnih.gov |

| PAINS* Liability | Considered a worthwhile alternative to potentially problematic thiazoles | Some derivatives identified as Pan-Assay Interference Compounds (PAINS) | nih.gov |

Integration into Complex Heterocyclic Systems

The this compound structure is not only a privileged scaffold on its own but also serves as a versatile building block, or synthon, for the construction of more complex, fused heterocyclic systems. nih.gov Oxazol-5(4H)-ones, which are closely related precursors, are well-documented intermediates for the stereoselective synthesis of a wide array of other heterocyclic scaffolds, including triazinones, pyrroles, imidazoles, and β-lactams. nih.govnih.gov

The reactivity of the 2-aminooxazole moiety, particularly the exocyclic amino group and the ring nitrogen, allows it to participate in various cyclization and condensation reactions. rsc.org For instance, aminoazoles can react with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, leading to structures like pyrazolo[3,4-d]pyrimidines. researchgate.net Similarly, reactions can be designed to build upon the oxazole (B20620) core, integrating it into larger, polycyclic frameworks. An example of this strategy is the incorporation of an oxazole moiety into a tetrahydropyrazolopyridine (THPP) scaffold, combining the features of both privileged structures to develop new chemical entities. mdpi.com The ability to use the 2-aminooxazole core as a starting point for diversity-oriented synthesis allows chemists to explore novel regions of chemical space by creating complex, three-dimensional molecules from simpler precursors. frontiersin.org

| Starting Scaffold | Reagents | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| Oxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | nih.gov |

| 5-Amino-3-arylpyrazole | Substituted benzoylacetonitriles, followed by cyclization reagents | Pyrazolo[3,4-e] nih.govresearchgate.netthiazepine or Pyrazolo[3,4-d]pyrimidine | rsc.org |

| Oxazole derivative | Multi-step synthesis | Oxazolyl tetrahydropyrazolopyridine (THPP) | mdpi.com |

| Oxazolone | Various (e.g., dienophiles, electrophiles) | Pyrroles, Imidazoles, β-Lactams | nih.gov |

Development of Optoelectronic Materials

While direct applications of this compound in optoelectronics are not yet extensively documented, its structural components suggest significant potential in this area. The design of organic materials for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) often relies on molecules with a donor-π spacer-acceptor (D-π-A) architecture. mdpi.com The this compound structure contains key elements for such designs: the electron-rich p-tolyl group and the 2-amino moiety can act as electron donors, while the oxazole ring can function as part of the π-conjugated bridge.

Research on analogous heterocyclic systems supports this potential. For example, 5-aryl-1,2,3-triazoles have been investigated for their fluorescence properties, demonstrating that the 5-aryl substitution on a five-membered heterocycle can lead to materials with large Stokes shifts. nih.gov Similarly, studies on the photophysical properties of 5-N-arylaminothiazoles reveal that these compounds possess interesting absorption and emission characteristics. researchgate.net The p-tolyl group itself is a common component in materials designed for photovoltaic applications, such as phenyl-di-p-tolyl-amine based molecular donors. researchgate.net The combination of these features within the this compound framework makes it a promising candidate for future research into new fluorescent dyes, chemosensors, and materials for organic electronics.

| Compound Class | Key Structural Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| 5-Aryl-4-arylethynyl-1H-1,2,3-triazoles | Aryl group at C5 of a nitrogen heterocycle | Fluorescence with large Stokes shift (>100 nm) | Fluorophores, Dyes | nih.gov |

| 5-(p-Tolyl)-containing carbazole | p-Tolyl group as part of a larger donor structure | Intramolecular charge transfer (CT) band at 432 nm | Dye-Sensitized Solar Cells (DSSCs) | mdpi.com |

| 2-Aryl-5-(2'-aminophenyl)-thiazoles | Aryl and amino groups on a five-membered heterocycle | Fluorescence with large Stokes shifts (ca. 9000 cm⁻¹) | Fluorescent Probes | researchgate.net |

| Phenyl-di-p-tolyl-amine derivatives | p-Tolyl group as part of an electron donor | Favorable photovoltaic parameters | Organic Solar Cells | researchgate.net |

Use as Catalytic Ligands in Organic Reactions

The structure of this compound is well-suited for its use as a ligand in transition-metal catalysis. The molecule possesses multiple potential coordination sites: the sp²-hybridized nitrogen atom within the oxazole ring and the nitrogen atom of the exocyclic amino group. This arrangement allows the molecule to act as a bidentate or monodentate ligand, forming stable chelate complexes with various metal centers.

The coordination chemistry of related heterocyclic scaffolds is well-established. For instance, 2-aminothiazole derivatives readily form metal complexes with palladium(II), cobalt(II), nickel(II), copper(II), and zinc(II). semanticscholar.orgnih.gov In these complexes, coordination often occurs through both the ring nitrogen and the amino nitrogen, demonstrating the effective chelating ability of the 2-aminoazole framework. nih.gov Similarly, 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, a related heterocycle, has been used to synthesize palladium(II) complexes, further highlighting the capacity of these five-membered rings to coordinate with transition metals. researchgate.net The resulting metal complexes can exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions. beilstein-journals.org Given these precedents, this compound represents a promising, yet underexplored, candidate for the development of novel, efficient catalysts for organic synthesis.

| Ligand Scaffold | Metal Center(s) | Coordination Mode | Reference |

|---|---|---|---|

| 2-Aminothiazole Schiff bases | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (via imine N and thiazole (B1198619) ring N) | nih.govacs.org |

| 5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol | Pd(II) | Coordination via exocyclic sulfur and ring nitrogen | researchgate.net |

| 2-Aminoimidazole derivatives | Ti(IV) | Used as imidazolin-2-iminato ligands for polymerization | mdpi.com |

| 2,2'-Biimidazole | Fe(III) | Heterogenized on Fe₃O₄ nanoparticles for catalysis | beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(p-Tolyl)oxazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, oxadiazole derivatives can be prepared by reacting acyl hydrazides with phosphoryl chloride under reflux conditions. Optimization involves adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of formyl derivatives to aminothiazole precursors) and reaction times (3–5 hours in acetic acid at reflux) to minimize side products . Yield improvements may require inert atmospheres (e.g., nitrogen) and controlled temperature gradients.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1700 cm⁻¹) .

- NMR : In NMR, aromatic protons (6.8–8.2 ppm) and NH groups (broad singlet, ~5.5 ppm) are critical. NMR should show oxazole ring carbons (145–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201.22 for CHNO derivatives) confirm molecular weight .

Q. How can preliminary biological screening (e.g., antimicrobial or anticancer assays) be designed for this compound?

- Methodological Answer : Use standardized protocols such as:

- DPPH Assay : To evaluate antioxidant activity at concentrations of 10–100 µM .

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with IC calculations after 48-hour exposure .

- Agar Diffusion : Assess antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 100 µg/mL .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides precise bond lengths/angles. For example, a derivative with CHNOS showed a monoclinic lattice (space group I 1 2/a 1) with β = 119.2°, confirming planar oxazole-thiazole stacking . Refinement parameters (R < 0.05) ensure accuracy .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) to identify rapid clearance issues .

- Structural Modifications : Introduce substituents (e.g., -CF, -OCH) to enhance bioavailability. For example, 4-(trifluoromethyl)phenyl analogs showed improved anticancer activity .

- Dose-Response Reassessment : Use nonlinear regression models to adjust for species-specific toxicity thresholds .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite for binding mode analysis.

- Target Selection : Prioritize enzymes like COX-2 or EGFR kinase based on structural homology to active sites of related oxadiazoles .

- Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental IC values to refine force field parameters .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in NMR data caused by tautomerism in oxazole-amine derivatives?

- Solution :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe peak splitting/sharpening due to tautomeric equilibrium .

- Deuterated Solvent Screening : Use DMSO-d vs. CDCl to stabilize specific tautomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.